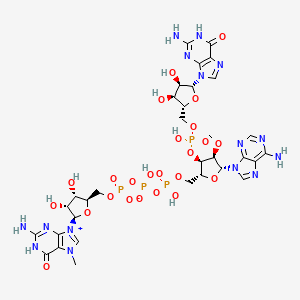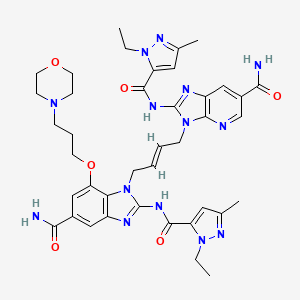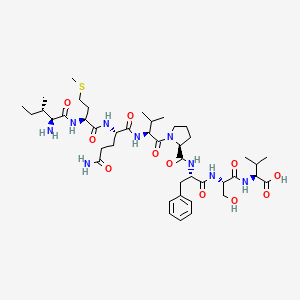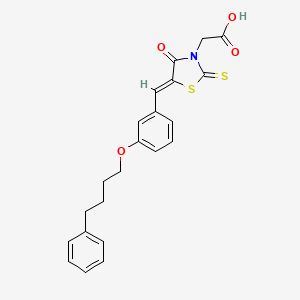
Ptp1B/akr1B1-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ptp1B/akr1B1-IN-1 is a dual inhibitor targeting protein tyrosine phosphatase 1B (PTP1B) and aldose reductase (AKR1B1). This compound has shown significant potential in the treatment of type 2 diabetes mellitus (T2DM) by improving insulin sensitivity and reducing sorbitol accumulation . It acts as an insulin-mimetic agent in murine myoblasts and has been found to inhibit the development of T2DM .
Vorbereitungsmethoden
The preparation of Ptp1B/akr1B1-IN-1 involves synthetic routes that target both PTP1B and AKR1B1. The compound exhibits inhibitory potency with IC50 values of 0.06 μM for PTP1B and 4.3 μM for AKR1B1 . The synthetic routes and reaction conditions for this compound are designed to ensure high specificity and potency. Industrial production methods focus on optimizing yield and purity while maintaining cost-effectiveness.
Analyse Chemischer Reaktionen
Ptp1B/akr1B1-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are derivatives that retain the inhibitory activity against PTP1B and AKR1B1 .
Wissenschaftliche Forschungsanwendungen
Ptp1B/akr1B1-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of PTP1B and AKR1B1.
Biology: The compound is employed in cellular assays to investigate its effects on insulin signaling pathways and sorbitol accumulation.
Medicine: this compound is being explored as a potential therapeutic agent for T2DM and related complications.
Industry: The compound’s dual inhibitory activity makes it a valuable candidate for the development of new drugs targeting metabolic disorders
Wirkmechanismus
Ptp1B/akr1B1-IN-1 exerts its effects by inhibiting the activity of PTP1B and AKR1B1. PTP1B is a negative regulator of insulin signaling pathways, and its inhibition leads to improved insulin sensitivity. AKR1B1 is involved in the polyol pathway, and its inhibition reduces sorbitol accumulation, which is beneficial in managing diabetic complications . The compound targets specific molecular pathways, including the insulin receptor signaling pathway and the polyol pathway .
Vergleich Mit ähnlichen Verbindungen
Ptp1B/akr1B1-IN-1 is unique due to its dual inhibitory activity against both PTP1B and AKR1B1. Similar compounds include:
Avarone: A sesquiterpene quinone that also targets PTP1B and AKR1B1.
KY-226: Another dual inhibitor with similar inhibitory activity.
GSK 2830371: A compound that targets PTP1B but lacks the dual inhibitory activity against AKR1B1.
This compound stands out due to its high specificity and potency, making it a promising candidate for further research and development in the treatment of T2DM and related metabolic disorders.
Eigenschaften
Molekularformel |
C22H21NO4S2 |
|---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
2-[(5Z)-4-oxo-5-[[3-(4-phenylbutoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C22H21NO4S2/c24-20(25)15-23-21(26)19(29-22(23)28)14-17-10-6-11-18(13-17)27-12-5-4-9-16-7-2-1-3-8-16/h1-3,6-8,10-11,13-14H,4-5,9,12,15H2,(H,24,25)/b19-14- |
InChI-Schlüssel |
KHPGDYXZVZUJCP-RGEXLXHISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=CC(=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


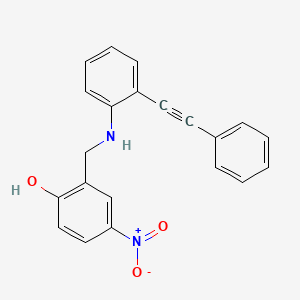
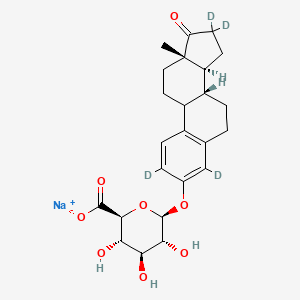

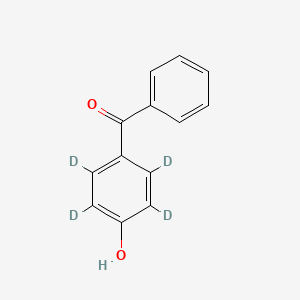
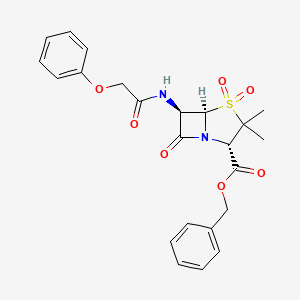
![Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl]-](/img/structure/B12405414.png)
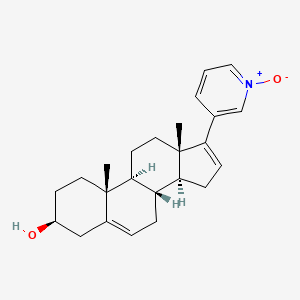
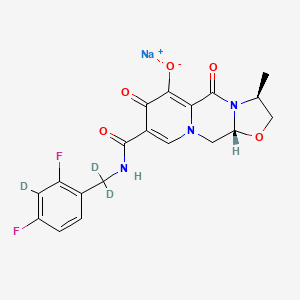
![2-[(2S)-1-prop-2-enoyl-4-[7-[8-(trideuteriomethyl)naphthalen-1-yl]-2-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile](/img/structure/B12405418.png)


